4-(1-benzofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane
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Overview
Description
4-(1-benzofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane is a complex organic compound that features a benzofuran ring, a thiazepane ring, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzofuran ring, followed by the introduction of the thiazepane ring and the chlorophenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
4-(1-benzofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The benzofuran ring is known for its ability to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells. The thiazepane ring and chlorophenyl group may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen share the benzofuran core and have similar biological activities.
Thiazepane derivatives: Compounds containing the thiazepane ring, such as certain antipsychotic drugs, have related structures and functions.
Chlorophenyl derivatives: Compounds with chlorophenyl groups, such as chlorpromazine, exhibit similar chemical properties.
Uniqueness
4-(1-benzofuran-2-carbonyl)-7-(2-chlorophenyl)-1,4-thiazepane is unique due to the combination of its three distinct structural components, which confer a unique set of chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits that are not observed in simpler compounds.
Properties
IUPAC Name |
1-benzofuran-2-yl-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2S/c21-16-7-3-2-6-15(16)19-9-10-22(11-12-25-19)20(23)18-13-14-5-1-4-8-17(14)24-18/h1-8,13,19H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGQCPRPEOQXQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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